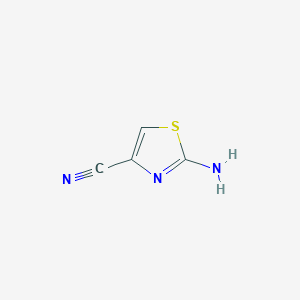

2-アミノチアゾール-4-カルボニトリル

説明

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis

The molecular structure of 2-Aminothiazole-4-carbonitrile is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

2-Aminothiazoles are used in various chemical reactions. For instance, they are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation .科学的研究の応用

抗菌剤

2-アミノチアゾール-4-カルボニトリルは、抗菌および抗真菌剤として有望な治療的役割を持つ様々なヘテロ環系類似体の合成に使用されてきました . 例えば、2-アミノチアゾール-4-カルボニトリルから合成された化合物は、グラム陽性菌の表皮ブドウ球菌とグラム陰性菌の緑膿菌に対して著しい抗菌活性を示しました . さらに、これらの化合物は、カンジダ・グラブラータとカンジダ・アルビカンスに対して抗真菌活性を示しました .

抗HIV剤

2-アミノチアゾール-4-カルボニトリル骨格は、抗HIV特性を持つ化合物の開発に使用されます . これは、HIV複製プロセスにおける重要な酵素と相互作用する能力によるものです。

抗酸化物質

2-アミノチアゾール-4-カルボニトリルから誘導された化合物は、抗酸化特性を持っていることがわかりました . これらの化合物は、体内の有害なフリーラジカルを中和することができ、細胞への損傷を予防または遅らせる可能性があります。

抗腫瘍剤

2-アミノチアゾール-4-カルボニトリルは、抗腫瘍活性を有する化合物の合成に使用されます . これらの化合物は、腫瘍細胞

作用機序

Target of Action

2-Aminothiazole-4-carbonitrile is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to have a high binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction can lead to the inhibition of the enzyme, thereby affecting the growth and proliferation of the target cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its anticancer activity, it acts as an inhibitor of multiple enzyme targets such as EGFR/VGFER kinase . This can lead to the disruption of the signaling pathways that are crucial for the survival and proliferation of cancer cells .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of target cells. For instance, it has shown cytotoxicity towards six cancer cell lines . It has also demonstrated significant antibacterial potential, with good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Safety and Hazards

特性

IUPAC Name |

2-amino-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWADAVLEEDKKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408166 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98027-21-5 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

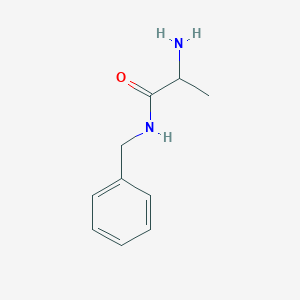

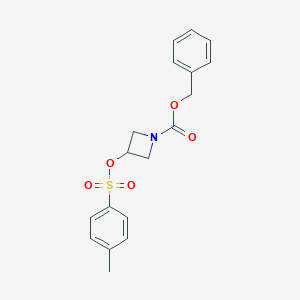

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

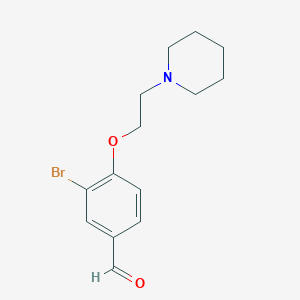

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

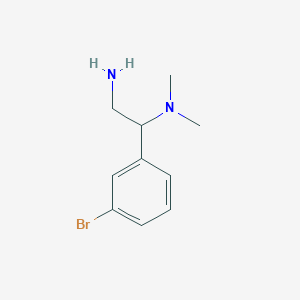

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)